1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYXSDPTWCZOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-chloroaniline with an isocyanate derivative to form the urea linkage. The methoxy and tolyl groups are introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
a) Methoxy Group Demethylation
The methoxy group undergoes cleavage with boron tribromide (BBr₃) in DCM at -78°C, producing a phenolic derivative. This reaction is critical for enhancing hydrogen-bonding capacity in drug design .
Conditions :
b) Chlorophenyl Substitution
The chlorophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids. For example, using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C introduces aryl groups at the chlorine site .
| Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF | 62 |
| 3-Methoxyphenyl | PdCl₂(dppf), DMF | 58 |
a) Acid/Base Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, ethanol) conditions, the urea bond cleaves to form:
Kinetics :
b) Thiourea Derivative Formation
Reaction with Lawesson’s reagent in toluene converts the urea to thiourea, enhancing metal-binding properties .
Conditions :
Stability Under Oxidative Conditions
Exposure to hydrogen peroxide (H₂O₂) in acetic acid oxidizes the methoxy group to a carbonyl, forming a ketone derivative .
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 3 hours | Ketone derivative | 65 |
| m-CPBA | DCM, RT, 12 hours | Sulfoxide | Not observed |
Photochemical Behavior
UV irradiation (254 nm) in methanol induces C–N bond cleavage , generating:
Quantum yield : Φ = 0.12 ± 0.03
Comparative Reactivity with Analogues
The chlorophenyl moiety increases electrophilicity compared to non-halogenated analogues, accelerating nucleophilic substitution .
| Compound | Relative Rate (k, M⁻¹s⁻¹) |
|---|---|
| Chlorophenyl derivative | 1.00 (reference) |
| Phenyl analogue | 0.34 |
| Nitrophenyl analogue | 1.87 |
Industrial-Scale Considerations
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.
Comparison with Similar Compounds
Key Insights
- Substituent Position : Ortho-chloro and methoxy groups (as in the target compound) balance lipophilicity and electronic effects, critical for membrane interaction and receptor binding .
- Heterocyclic Additions : Thiadiazole or pyrazole moieties introduce rigidity and hydrogen-bonding capacity, altering pharmacokinetic profiles .
- Biological Impact : Bulky groups (e.g., naphthalenylmethyl) enhance lipophilicity but may reduce solubility, whereas hydrophilic groups (e.g., hydroxyl) decrease potency .
Biological Activity
The compound 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a member of the urea derivatives class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparative analyses with similar compounds.
Molecular Formula
- C : 14
- H : 22
- N : 2
- O : 2
Structural Characteristics
The compound features a chlorophenyl group and a methoxy group attached to an o-tolyl ethyl moiety, contributing to its unique chemical properties and biological interactions.
This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. For instance, it has shown activity against various bacterial strains with varying Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have indicated that it can inhibit cell proliferation in cancer cell lines, with some derivatives exhibiting enhanced activity due to the presence of electron-withdrawing groups like chlorine .
Study on Antimicrobial Properties
A study conducted by Saeed et al. evaluated the antimicrobial efficacy of various urea derivatives, including this compound. It was found that the compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Anticancer Activity Assessment
In another investigation, the compound was tested against several cancer cell lines, revealing its ability to induce apoptosis in malignant cells. The study emphasized that the presence of the chlorophenyl group significantly enhances the cytotoxic effects compared to similar compounds lacking this substitution .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Isopropyl-3-(o-tolyl)urea | Lacks methoxy group | Lower antimicrobial activity |
| 1-Isopropyl-3-(p-tolyl)urea | Different position of tolyl group | Varies in reactivity |
| 1-Isopropyl-3-(2-methoxy-2-(m-tolyl)ethyl)urea | Different methoxy positioning | Altered biological effects |
The differences in biological activities among these compounds can be attributed to variations in their chemical structures, particularly the positioning of substituents on the aromatic rings.
Q & A
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Solvent selection : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) for safety.
- Catalyst optimization : Transition from homogeneous (e.g., Et₃N) to heterogeneous catalysts (e.g., immobilized bases) for easier recovery.
- Process analytical technology (PAT) ensures batch consistency via in-line spectroscopy and automated feedback systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
